molecular formula C27H26FN3O2S B2782525 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866871-57-0

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline

Cat. No.: B2782525
CAS No.: 866871-57-0
M. Wt: 475.58
InChI Key: VUIUWVYNBYTGDX-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is an organic compound belonging to the quinoline class of molecules. This compound is a unique blend of several functional groups, including a benzenesulfonyl group, a piperazine ring, and a fluoroquinoline moiety, making it an interesting candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline typically involves multi-step organic reactions. The process generally starts with the preparation of the fluoroquinoline core, followed by the introduction of the piperazine ring and finally, the sulfonyl group. Each step requires specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would leverage large-scale synthesis techniques involving automated reactors, precise monitoring systems, and optimization of reaction conditions to ensure consistent quality and efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various chemical reactions such as:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride can be used to reduce certain functional groups.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, given the diverse functional groups present.

Common Reagents and Conditions

Common reagents include:

  • Hydrogen peroxide for oxidation

  • Sodium borohydride for reduction

  • Halogens and acids for substitution reactions These reactions typically require specific conditions such as controlled temperatures (0-100°C), specific solvents (water, ethanol), and catalysts (palladium, platinum).

Major Products Formed

The major products depend on the specific reaction. For example, oxidation might introduce additional oxygen functionalities, while substitution can replace hydrogen atoms with other substituents like halogens.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline finds applications in multiple fields:

  • Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biomolecules and cells.

  • Medicine: : Explored for its pharmacological properties, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. Its mechanism of action often involves binding to enzymes or receptors, altering their activity. The presence of the fluoroquinoline moiety suggests potential antibacterial activity by targeting bacterial DNA gyrase or topoisomerase IV.

Comparison with Similar Compounds

Compared to other fluoroquinolines, 3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is unique due to the additional benzenesulfonyl and piperazine groups, which may enhance its reactivity and specificity. Similar compounds include:

  • Ciprofloxacin

  • Levofloxacin

  • Moxifloxacin These compounds also belong to the fluoroquinolone class but differ in their side chains and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-8-11-25(20(2)16-19)30-12-14-31(15-13-30)27-23-17-21(28)9-10-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIUWVYNBYTGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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